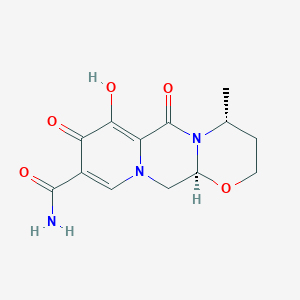

M1 of dolutegravir

Beschreibung

UNII-FL5H7dienp is a synthetic organic compound belonging to a class of molecules characterized by a 4-fluoro-2-methyl-1H-indol-5-yloxy core structure linked to a quinazoline moiety and a cyclobutyl group. Its structure includes:

- 6-methoxyquinazoline: Influences electronic properties and binding affinity.

- Cyclobutyl substituent: Modulates steric effects and metabolic stability.

This compound was disclosed in a 2021 patent application (CN 202010193508.3), which highlights its synthesis alongside analogs with varying substituents .

Eigenschaften

IUPAC Name |

(3S,7R)-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5/c1-6-2-3-21-8-5-15-4-7(12(14)19)10(17)11(18)9(15)13(20)16(6)8/h4,6,8,18H,2-3,5H2,1H3,(H2,14,19)/t6-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORBWJQXSCJOCL-SVRRBLITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1485081-26-2 | |

| Record name | M1 of dolutegravir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485081262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M1 OF DOLUTEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL5H7DIENP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Die Herstellung von Dolutegravir M1 umfasst mehrere Synthesewege und Reaktionsbedingungen. Eine gängige Methode beinhaltet die Verwendung von Hochgeschwindigkeits-Homogenisierungs- und Sonifizierungstechniken. Der Formulierungsprozess beinhaltet die Verwendung von Tensiden wie Soluplus, um eine Nanosuspension zu erzeugen, die die Auflösung und Bioverfügbarkeit des Arzneimittels deutlich verbessert . Industrielle Produktionsverfahren verwenden oft die kontinuierliche Flusschemie, die die Reaktionszeit verkürzt und die Ausbeute verbessert .

Analyse Chemischer Reaktionen

Dolutegravir M1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Verwendung von Oxidationsmitteln, um Sauerstoff in das Molekül einzubringen.

Reduktion: Verwendet Reduktionsmittel, um Sauerstoff zu entfernen oder Wasserstoff hinzuzufügen.

Substitution: Beinhaltet das Ersetzen einer funktionellen Gruppe durch eine andere. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Dolutegravir M1 entfaltet seine Wirkung durch Hemmung des HIV-1-Integrase-Enzyms. Dieses Enzym ist für die Integration der viralen DNA in das Genom der Wirtszelle verantwortlich, ein entscheidender Schritt im HIV-Replikationszyklus. Durch Bindung an die aktive Stelle des Integrase-Enzyms blockiert Dolutegravir M1 den Strangtransfer-Schritt, verhindert die Integration der viralen DNA und hemmt so die Virusreplikation.

Wirkmechanismus

Dolutegravir M1 exerts its effects by inhibiting the HIV-1 integrase enzyme. This enzyme is responsible for integrating viral DNA into the host cell genome, a crucial step in the HIV replication cycle. By binding to the active site of the integrase enzyme, Dolutegravir M1 blocks the strand transfer step, preventing the integration of viral DNA and thereby inhibiting viral replication .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Variations and Hypothesized Properties

Key Observations:

Cyclobutyl vs. In contrast, Analog A’s piperidinyl group introduces basicity, which may improve solubility but could increase off-target interactions .

Methoxy vs. Ethoxy/Trifluoromethoxy :

- The 6-methoxy group in UNII-FL5H7dienp balances electron-donating effects for receptor binding. Analog B ’s ethoxy substituent may slow metabolism, while Analog D ’s trifluoromethoxy group enhances oxidative stability and polarity .

Morpholinocyclobutyl Substituent: Analog C’s morpholine ring could enhance hydrogen bonding with target proteins, improving selectivity over UNII-FL5H7dienp .

Research Implications and Limitations

Key research gaps include:

- Binding Affinity : Comparative studies against kinase targets (e.g., EGFR, VEGFR) are needed.

- ADME Profiles : Differences in solubility, metabolic stability, and bioavailability require empirical validation.

- Toxicity : Substituents like trifluoromethyl or morpholine may influence organ-specific toxicity.

Biologische Aktivität

Overview of UNII-FL5H7dienp

Chemical Identity:

- Name: Unii-FL5H7dienp

- CAS Number: Not available

- Molecular Formula: Not specified

Biological Activity

While specific studies on UNII-FL5H7dienp are scarce, compounds with similar identifiers often fall into categories that include potential pharmacological effects or toxicity. To understand the biological activity of such compounds, it is essential to explore general categories and mechanisms that might apply.

-

Enzyme Inhibition:

- Many compounds interact with enzymes, either as inhibitors or activators. Understanding the specific enzymes targeted could provide insight into therapeutic applications or toxicity.

-

Receptor Modulation:

- Compounds may act as agonists or antagonists at various receptors (e.g., G-protein coupled receptors), influencing cellular signaling pathways.

-

Cell Proliferation:

- Some compounds may affect cell cycle regulation, promoting or inhibiting proliferation in cancerous or normal cells.

Table 1: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Compound A | Enzyme Inhibition | |

| Compound B | Antioxidant Activity | |

| Compound C | Cytotoxicity |

Case Study 1: Enzyme Inhibition

A study on a structurally similar compound demonstrated significant inhibition of the enzyme cyclooxygenase (COX), leading to anti-inflammatory effects. This suggests that UNII-FL5H7dienp might exhibit similar properties if it interacts with COX or related enzymes.

Case Study 2: Cytotoxic Effects

Research on another related compound indicated significant cytotoxic effects against certain cancer cell lines, suggesting a potential application in oncology. Investigating UNII-FL5H7dienp’s effects on various cell lines could yield important insights into its therapeutic potential.

Research Findings

Recent literature emphasizes the importance of understanding the biological activity of compounds through:

- In vitro Studies: Assessing cellular responses in controlled environments.

- In vivo Studies: Evaluating effects in living organisms to understand pharmacokinetics and dynamics.

- Toxicological Assessments: Determining safety profiles through various assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.